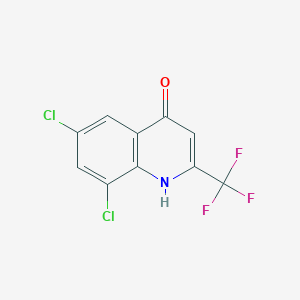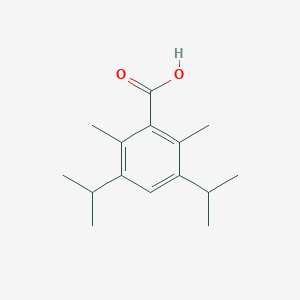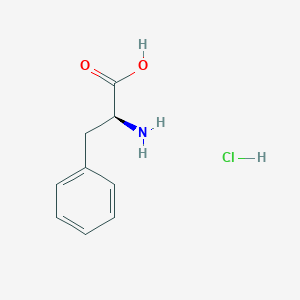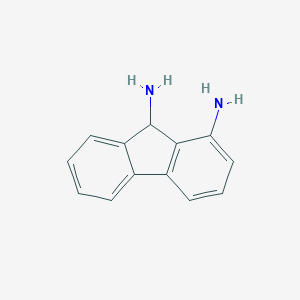
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol, also known as 6,8-DCQ, is a synthetic quinoline derivative. It is a colorless, crystalline solid with a molecular weight of 292.8 g/mol and a melting point of 135-137°C. 6,8-DCQ has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and pharmacological studies. In
Applications De Recherche Scientifique
Coordination Compounds Synthesis
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol and its derivatives have been explored for synthesizing coordination compounds, notably with palladium. For instance, complexes with halogenated quinolin-8-ol derivatives have been prepared, revealing distinct structural arrangements and thermal stability. These complexes exhibit diverse non-bonding interactions and are characterized by various spectroscopic techniques, contributing to the understanding of their chemical properties and potential applications in material science and catalysis (Vranec & Potočňák, 2013).
Antimicrobial Activities
Quinolin-8-ol derivatives have demonstrated significant antimicrobial activities. A novel synthesis approach involving the Mannich reaction produced compounds with enhanced antibacterial efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Faizi et al., 1997).
Fluorescence and Photophysical Studies
Derivatives of this compound have been utilized in synthesizing fluorophore compounds, such as 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes. These compounds exhibit strong fluorescence emissions, and their electronic structures have been investigated through density functional theory (DFT) and time-dependent DFT (TD-DFT), indicating potential applications in optoelectronic devices and sensors (Suliman, Al-Nafai, & Al-Busafi, 2014).
Corrosion Inhibition
Quinolin-8-ol derivatives, including those related to this compound, have been investigated as corrosion inhibitors for metals in acidic environments. Their efficacy is assessed through electrochemical techniques, revealing that these compounds can significantly protect metals from corrosion, which is crucial for industrial applications involving metal preservation (Douche et al., 2020).
Safety and Hazards
The safety data sheet for “6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol” suggests that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Propriétés
IUPAC Name |
6,8-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-4-1-5-7(17)3-8(10(13,14)15)16-9(5)6(12)2-4/h1-3H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZADALPYSVBIQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347677 |
Source


|
| Record name | 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18706-23-5 |
Source


|
| Record name | 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)


![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)


